Sperm-activating Peptide III, Clypeaster Japonicus
Sperm-activating Peptide III, Clypeaster Japonicus
Brand Name:
Vulcanchem
CAS No.:
142959-78-2
VCID:
VC0124556
InChI:
InChI=1S/C43H71N13O20/c1-6-18(4)33(42(74)50-22(43(75)76)8-10-29(46)60)56-39(71)23(11-17(2)3)51-37(69)24(13-30(47)61)52-36(68)21(7-9-28(45)59)49-34(66)19(5)48-40(72)26(15-57)55-38(70)25(14-32(64)65)53-41(73)27(16-58)54-35(67)20(44)12-31(62)63/h17-27,33,57-58H,6-16,44H2,1-5H3,(H2,45,59)(H2,46,60)(H2,47,61)(H,48,72)(H,49,66)(H,50,74)(H,51,69)(H,52,68)(H,53,73)(H,54,67)(H,55,70)(H,56,71)(H,62,63)(H,64,65)(H,75,76)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,33-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Molecular Formula:
C43H71N13O20
Molecular Weight:
1090.1 g/mol
Sperm-activating Peptide III, Clypeaster Japonicus
CAS No.: 142959-78-2
Main Products
VCID: VC0124556
Molecular Formula: C43H71N13O20
Molecular Weight: 1090.1 g/mol
CAS No. | 142959-78-2 |
---|---|
Product Name | Sperm-activating Peptide III, Clypeaster Japonicus |
Molecular Formula | C43H71N13O20 |
Molecular Weight | 1090.1 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C43H71N13O20/c1-6-18(4)33(42(74)50-22(43(75)76)8-10-29(46)60)56-39(71)23(11-17(2)3)51-37(69)24(13-30(47)61)52-36(68)21(7-9-28(45)59)49-34(66)19(5)48-40(72)26(15-57)55-38(70)25(14-32(64)65)53-41(73)27(16-58)54-35(67)20(44)12-31(62)63/h17-27,33,57-58H,6-16,44H2,1-5H3,(H2,45,59)(H2,46,60)(H2,47,61)(H,48,72)(H,49,66)(H,50,74)(H,51,69)(H,52,68)(H,53,73)(H,54,67)(H,55,70)(H,56,71)(H,62,63)(H,64,65)(H,75,76)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
Standard InChIKey | ORUHFSUCXDIEPB-SAPJGRGWSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Sequence | DSDSAQNLIQ |
Synonyms | SAP-III protein, Clypeaster japonicus sperm-activating peptide III, Clypeaster japonicus |
PubChem Compound | 197479 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume